molecular formula C6H9NOS B8698393 (5-(Methylthio)furan-2-yl)methanamine

(5-(Methylthio)furan-2-yl)methanamine

Cat. No.: B8698393
M. Wt: 143.21 g/mol
InChI Key: ZHFAOELZHQSXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Methylthio)furan-2-yl)methanamine is a furan-based methanamine derivative characterized by a methylthio (-SCH₃) substituent at the 5-position of the furan ring. The methylthio group introduces electron-rich properties, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(5-methylsulfanylfuran-2-yl)methanamine

InChI

InChI=1S/C6H9NOS/c1-9-6-3-2-5(4-7)8-6/h2-3H,4,7H2,1H3

InChI Key

ZHFAOELZHQSXGA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(O1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-(Methylthio)furan-2-yl)methanamine with structurally analogous compounds, focusing on substituents, synthesis, physicochemical properties, and bioactivity:

Compound Substituent Molecular Weight Synthesis Yield HPLC Purity Melting Point Reported Bioactivity Key References
This compound -SCH₃ at C5 157.24 g/mol N/A N/A N/A N/A (hypothesized SIRT2 modulation) -
(5-Phenylfuran-2-yl)methanamine derivatives -Ph at C5 ~265–350 g/mol 82–95% 96.6–98.6% 192–254°C SIRT2 inhibition (IC₅₀: <10 µM)
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine -4-MePy at C5 204.27 g/mol 11.1% N/A N/A Anticancer (cell line screening)
[5-(4-Chlorophenyl)furan-2-yl]methanamine -4-ClPh at C5 197.66 g/mol N/A N/A N/A Antimalarial (MMV019918 analogue)
(5-(Morpholin-4-ylmethyl)furan-2-yl)methanamine -Morpholine at C5 196.25 g/mol N/A N/A N/A Improved solubility, CNS drug potential
(Furan-2-yl)methanamine -H at C5 97.12 g/mol 89% 97.0% 162–163°C Antifungal (MIC: 250 µg/mL)

Structural and Functional Analysis

Substituent Effects on Bioactivity: Phenyl Derivatives: Compounds like 4-(5-((3-(4-Cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic Acid (23) exhibit potent SIRT2 inhibition (IC₅₀ <10 µM) due to urea-based substituents enhancing target binding . The phenyl group increases hydrophobicity, improving membrane permeability. Pyridine Derivatives: The introduction of a 4-methylpyridin-3-yl group (e.g., 5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine) introduces aromatic nitrogen, which may facilitate π-stacking interactions in enzyme active sites. However, its low synthesis yield (11.1%) suggests challenges in steric bulk management . Methylthio Group: The -SCH₃ group in the target compound is less electron-withdrawing than halogens (e.g., -Cl in ) but more lipophilic than morpholine derivatives . This balance could optimize both solubility and target engagement.

Synthetic Accessibility :

  • Phenyl and pyridine derivatives are synthesized via Suzuki cross-coupling (yields: 80–95%) , whereas methylthio analogues may require thiol-ene chemistry or nucleophilic substitution, which are less documented in the evidence.
  • Morpholine-containing derivatives (e.g., {5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine ) are synthesized via reductive amination, highlighting the adaptability of furan methanamines to diverse reaction conditions .

Physicochemical Properties :

  • Melting points correlate with substituent polarity; urea derivatives (e.g., compound 23 ) exhibit higher melting points (192–193°C) due to hydrogen bonding , while morpholine derivatives remain liquids at room temperature, favoring formulation flexibility .
  • The methylthio group’s moderate lipophilicity (LogP ~1.5–2.0) may enhance blood-brain barrier penetration compared to polar morpholine derivatives.

Biological Activity Trends: Antimicrobial Activity: Thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl substituents (e.g., compound from ) show antifungal activity (MIC: 250 µg/mL), though less potent than fluconazole. Anticancer Potential: Pyridine and triazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) inhibit MCF-7 cells (IC₅₀: 125 µg/mL) , while SIRT2 inhibitors (phenyl derivatives) are explored for neurodegenerative diseases .

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